1-cyclopentyl-4-iodobenzene
Description
Significance of Aryl Halides as Foundational Synthetic Intermediates
Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly attached to an aromatic ring. fiveable.me These compounds are of paramount importance in organic synthesis, serving as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and other valuable organic materials. fiveable.metaylorandfrancis.comiitk.ac.in Their utility stems from their reactivity and their ability to participate in a variety of chemical reactions, most notably cross-coupling reactions. fiveable.me
The nature of the halogen atom significantly influences the reactivity of the aryl halide. Aryl iodides are generally more reactive than their bromine or chlorine counterparts, which often allows for milder reaction conditions and faster reaction rates. fiveable.me This enhanced reactivity is a key reason for their widespread use in modern synthetic chemistry. While simple aryl halides are relatively inert to traditional nucleophilic substitution, their reactivity can be dramatically increased through the presence of activating groups on the aromatic ring or by employing strong nucleophiles. libretexts.org
The stability of the aromatic ring makes aryl halides less prone to nucleophilic attack compared to their aliphatic counterparts. fiveable.me However, this characteristic allows for selective activation in transition metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling reactions, leading to the efficient formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mealfa-chemistry.com These reactions have become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.
Contextualization of 1-Cyclopentyl-4-iodobenzene within Contemporary Organic Synthesis Methodologies
This compound is a substituted aryl iodide that has found its place as a versatile building block in contemporary organic synthesis. Its structure, featuring a cyclopentyl group attached to an iodinated benzene (B151609) ring, offers a unique combination of steric and electronic properties that can be exploited in various synthetic transformations.
The presence of the iodine atom makes this compound an excellent substrate for a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of new bonds between the iodinated carbon of the benzene ring and a wide range of other atoms, including carbon, nitrogen, and sulfur. alfa-chemistry.comresearchgate.netfrontiersin.org This capability is fundamental to the synthesis of more complex molecules with desired functionalities. For instance, aryl iodides are known to be superior partners in cross-coupling reactions compared to the corresponding chlorides or bromides. researchgate.net
The cyclopentyl substituent also plays a crucial role. Its non-polar and relatively bulky nature can influence the solubility of the molecule and its derivatives in organic solvents. Furthermore, the cyclopentyl group can exert steric effects that may direct the regioselectivity of certain reactions, although this is less pronounced than with more bulky groups. The construction of cyclopentyl units themselves is an active area of research in organic synthesis, often involving ring contraction or domino reactions. researchgate.net
Evolution of Aryl Iodide Chemistry in Academic Research and Discovery
The chemistry of aryl iodides has a rich history, with the discovery of iodine in the early 19th century paving the way for the synthesis and study of halogenated aromatic compounds. Early methods for preparing aryl iodides often involved direct iodination of aromatic compounds using iodine in the presence of an oxidizing agent. A significant advancement came with the development of the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring into an iodo group via a diazonium salt intermediate.
The mid-20th century saw the emergence of transition metal-catalyzed cross-coupling reactions, which revolutionized the use of aryl halides, including aryl iodides, in synthesis. The development of reactions like the Heck, Suzuki, Stille, and Sonogashira couplings provided chemists with powerful and reliable methods for forming carbon-carbon bonds. researchgate.netnih.gov More recently, copper-catalyzed cross-coupling reactions have also gained prominence for forming carbon-nitrogen and carbon-sulfur bonds. researchgate.net
Properties
CAS No. |
92316-59-1 |
|---|---|
Molecular Formula |
C11H13I |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopentyl 4 Iodobenzene and Analogous Aromatic Iodides
Direct Synthesis Approaches via Halogenation
Direct approaches involve the introduction of an iodine atom onto the cyclopentylbenzene (B1606350) scaffold in a single synthetic step. These methods are often efficient but require careful control of regioselectivity.
Electrophilic aromatic substitution is the most common direct method for the iodination of arenes like cyclopentylbenzene. libretexts.org This reaction proceeds via a two-step mechanism: the initial attack of the electron-rich aromatic ring on an electrophilic iodine species (I+) to form a positively charged carbocation intermediate (a benzenonium ion), followed by the rapid removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com
Unlike other halogens, molecular iodine (I₂) is generally unreactive toward aromatic rings on its own. libretexts.org Therefore, an oxidizing agent is required to convert I₂ into a more potent electrophilic species. libretexts.orgwikipedia.org Common iodinating systems include:
Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidant like nitric acid, hydrogen peroxide, or a copper(II) salt generates the active iodinating agent. libretexts.orgwikipedia.org
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often activated by a Brønsted or Lewis acid catalyst. organic-chemistry.org For instance, the combination of NIS with a catalytic amount of trifluoroacetic acid provides excellent yields for iodinating various activated aromatic compounds. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH serves as another efficient iodine source, which can be activated by catalysts such as elemental sulfur or a disulfide to promote the iodination of electron-rich arenes. organic-chemistry.org
The cyclopentyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group due to its electron-donating inductive effect. This means that electrophilic substitution will occur at the positions ortho (C2, C6) and para (C4) to the cyclopentyl substituent. Due to steric hindrance from the bulky cyclopentyl group, the major product of direct iodination is typically the para-substituted isomer, 1-cyclopentyl-4-iodobenzene.
| Iodine Source | Activating Agent / Catalyst | Typical Substrates | Key Features |
|---|---|---|---|
| I₂ | HNO₃, H₂O₂, or CuCl₂ | Activated and moderately activated arenes | Requires a strong oxidant to generate I⁺. libretexts.orgwikipedia.org |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid or Silver(I) triflimide | Electron-rich arenes (anisoles, anilines) | Mild conditions and high regioselectivity. organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea or disulfide catalysts | Activated aromatic compounds | Organocatalytic approach with high yields. organic-chemistry.org |
Halogen exchange, often referred to as an aromatic Finkelstein reaction, is a powerful method for synthesizing aryl iodides from other aryl halides, such as bromides or chlorides. frontiersin.orgacs.org This transformation is particularly useful when the corresponding aryl bromide is more accessible than the parent arene.
Several protocols have been developed to facilitate this exchange:
Copper-Catalyzed Halogen Exchange: A mild and broadly applicable method involves heating an aryl bromide with sodium iodide in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine. frontiersin.org This process is highly efficient for converting a wide range of aryl bromides into their corresponding iodides. frontiersin.org
Photo-Induced Halogen Exchange: A metal-free alternative can be achieved under exceptionally mild conditions. organic-chemistry.orgnih.gov Irradiating an aryl bromide with UV light in the presence of sodium iodide and a catalytic amount of molecular iodine can lead to a clean and efficient halogen exchange at room temperature. frontiersin.orgnih.gov
Palladium-Catalyzed Exchange: While less common for bromide-to-iodide conversion, palladium complexes can also mediate halogen exchange reactions between different aryl halides. frontiersin.orgucl.ac.uk
| Method | Typical Reagents | Starting Material | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed | NaI, CuI, Ligand (e.g., diamine) | Aryl Bromide | Broad substrate scope, excellent yields. frontiersin.org |
| Photo-Induced | NaI, I₂ (catalytic), UV light | Aryl Bromide | Metal-free, mild room temperature conditions. frontiersin.orgnih.gov |
| Nickel-Mediated | NiBr₂ or NiCl₂ | Aryl Iodide/Bromide | Effective for converting iodides to lighter halides. frontiersin.org |
Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic rings. wikipedia.org The process relies on a directing metalation group (DMG) on the aromatic ring, which is typically a Lewis basic moiety containing a heteroatom (e.g., methoxy, amide, or carbamate (B1207046) groups). wikipedia.orgbaranlab.org This DMG coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest ortho-proton. baranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic iodine source, such as I₂, to install an iodine atom exclusively at the ortho-position. wikipedia.org
While the cyclopentyl group itself is not a DMG, this strategy is highly relevant for the synthesis of analogous aryl iodides that possess a suitable directing group. The O-carbamate group, for example, is one of the most powerful DMGs used in this type of chemistry. nih.gov This method offers unparalleled control over regioselectivity, which is not achievable with standard electrophilic substitution. wikipedia.org
Precursor Synthesis and Functional Group Interconversions Leading to the Aryl Iodide Scaffold
An alternative to direct iodination involves multi-step sequences where the key precursor, cyclopentylbenzene, is first synthesized and then functionalized to introduce the iodine atom.
The primary precursor, cyclopentylbenzene, is most commonly synthesized via Friedel-Crafts alkylation of benzene. study.com This reaction involves treating benzene with a suitable cyclopentylating agent in the presence of a Lewis acid catalyst.
The key steps are:
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) activates the alkylating agent. If cyclopentene (B43876) is used, protonation by an acid generates the cyclopentyl cation. study.com If chlorocyclopentane (B1362555) is used, the Lewis acid helps to abstract the chloride, forming the carbocation.
Electrophilic Attack: The benzene ring attacks the cyclopentyl cation, forming a new C-C bond and a resonance-stabilized carbocation intermediate. study.com
Deprotonation: A base removes a proton from the ring, restoring aromaticity and yielding the final product, cyclopentylbenzene. study.com
Once cyclopentylbenzene is obtained, it can be converted to this compound through functional group interconversion. These indirect methods often provide excellent regioselectivity.
Sandmeyer-Type Reaction: This classic transformation proceeds via an aniline (B41778) precursor. acs.org
Nitration: Cyclopentylbenzene is first nitrated using a mixture of nitric acid and sulfuric acid to produce predominantly 1-cyclopentyl-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group (aniline) using reagents like tin or iron in acidic media, or catalytic hydrogenation, yielding 4-cyclopentylaniline.
Diazotization and Iodination: The resulting aniline is treated with nitrous acid (formed in situ from NaNO₂ and a strong acid) to generate a diazonium salt. Subsequent treatment of this salt with an iodide source, such as potassium iodide (KI), results in the formation of this compound. organic-chemistry.org
Halodeboronation of Aryl Boronic Acids: This modern method offers a mild and efficient route to aryl iodides. acs.org
Borylation: Cyclopentylbenzene can be converted into a boronic acid derivative, such as 1-cyclopentyl-4-phenylboronic acid. This can be achieved through various methods, including iridium-catalyzed C-H borylation.
Iododeboronation: The aryl boronic acid is then treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or molecular iodine. organic-chemistry.org The reaction proceeds via an ipso-substitution, where the boronic acid group is replaced by an iodine atom with high regioselectivity. organic-chemistry.org
| Pathway | Step 1: Functionalization | Step 2: Conversion to Intermediate | Step 3: Iodination |
|---|---|---|---|
| Sandmeyer Reaction | Nitration (HNO₃/H₂SO₄) → Nitroarene | Reduction (e.g., Fe/HCl) → Aniline | Diazotization (NaNO₂/HCl) then KI → Aryl Iodide |
| Halodeboronation | C-H Borylation → Boronic Acid | N/A | Iodination with NIS or I₂ → Aryl Iodide |
Advanced and Sustainable Synthetic Innovations
The synthesis of aryl iodides, including this compound, is pivotal for various applications in organic chemistry. Traditional methods often rely on harsh reagents and conditions. However, recent advancements have focused on developing more sustainable and efficient synthetic routes through photochemical, electrochemical, and green chemistry approaches. These innovative strategies aim to reduce environmental impact, improve safety, and enhance atom economy.
Photochemical Pathways for Aryl Iodide Synthesis
Photochemistry offers a powerful tool for the formation of carbon-iodine bonds under mild conditions, often at room temperature. nih.gov Visible-light photoredox catalysis, in particular, has emerged as a transformative strategy for activating aromatic compounds toward iodination.
These reactions typically involve a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process. This can generate highly reactive intermediates, such as aryl radical cations, from electron-rich arenes. semanticscholar.org These intermediates can then react with an iodine source to form the desired aryl iodide. For instance, a visible-light-induced decarboxylative iodination of aromatic carboxylic acids provides a convenient route to aryl iodides, demonstrating high efficiency and a broad substrate scope under mild conditions. organic-chemistry.orgrsc.org
Another significant photochemical approach is the photo-induced aromatic Finkelstein reaction. This method allows for the synthesis of valuable aryl iodides from more accessible but less reactive aryl bromides and chlorides. nih.gov The reaction can be performed at room temperature under UV light irradiation, often without the need for transition-metal catalysts which can be difficult to remove from the final products. nih.gov Using sodium iodide (NaI) as the iodine source and a catalytic amount of molecular iodine (I₂), a variety of functionalized aromatic iodides can be synthesized in good yields. nih.gov
The table below summarizes selected examples of photochemical methods for aryl iodide synthesis.
| Aromatic Substrate Type | Iodine Source | Catalyst/Conditions | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|
| Aromatic Carboxylic Acids | N-Iodosuccinimide (NIS) | Iridium (Ir) complex, visible light, Cs₂CO₃ | Decarboxylative iodination under mild conditions. | Good | rsc.org |
| Aryl Bromides/Chlorides | Sodium Iodide (NaI) | UV light, catalytic I₂ | Transition-metal-free aromatic Finkelstein reaction. | 56-93% | nih.gov |
| Electron-Rich Arenes | Molecular Iodine (I₂) | Organic photoredox catalyst (e.g., 4CzIPN), visible light, O₂ | Direct C-H iodination with high regioselectivity. | High | researchgate.net |
Electrochemical Methods for C-I Bond Formation
Electrochemistry presents a green and powerful alternative for synthesizing aryl iodides, utilizing electrons as traceless reagents to drive reactions. researchgate.net This approach avoids the need for stoichiometric chemical oxidants, often reducing waste and improving the safety profile of the synthesis.
Anodic iodination is a prominent electrochemical technique for forming C-I bonds. In this process, an electric current is applied to oxidize an iodine source, typically an iodide salt, to a more electrophilic species that can then iodinate the aromatic substrate. researchgate.net For instance, the electrochemical iodination of electron-deficient arenes, a traditionally challenging transformation, has been successfully achieved using tetrabutylammonium (B224687) iodide (nBu₄NI) as the iodine source in an undivided cell. researchgate.netthieme-connect.de
Electrochemical methods have also been developed for the direct C-H iodination of arenes. These reactions can be mediated by catalysts that facilitate the process at lower electrode potentials, enhancing functional group tolerance. acs.orgacs.org One notable example is the N-hydroxyphthalimide (NHPI)-mediated electrochemical iodination of methylarenes, which proceeds via a hydrogen-atom transfer (HAT) mechanism. This strategy allows C–H oxidation to occur with minimal dependence on the substrate's electronic properties and at electrode potentials 0.5–1.2 V lower than direct electrochemical oxidation. acs.org Another innovative approach involves the anodic iododesilylation of trimethylsilyl-substituted arenes, providing a highly efficient and mild route to iodinated aromatic compounds. nih.govblogspot.com
The following table highlights key examples of electrochemical syntheses of aryl iodides.
| Aromatic Substrate Type | Iodine Source | Cell Type/Mediator | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|
| Trimethylsilyl-substituted arenes | Not specified | Undivided cell | Anodic iododesilylation under mild conditions. | High efficiency | nih.govblogspot.com |
| Methylarenes | I₂ | Not specified / N-Hydroxyphthalimide (NHPI) mediator | Selective benzylic C-H iodination at low potentials. | Good | acs.org |
| Electron-deficient arenes | nBu₄NI | Divided cell, Pt electrode | Lewis acid-free iodination. | Good to excellent | researchgate.netthieme-connect.de |
| Arylpyridines | I₂ | Not specified / Palladium catalyst | Ortho-selective C-H iodination via dual activation. | High | acs.org |
Green Chemistry Principles in Aryl Iodide Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for aryl iodides, aiming to create processes that are more sustainable, efficient, and environmentally benign. nih.govacs.org Key areas of focus include the use of safer solvents and reagents, maximizing atom economy, and employing catalysts instead of stoichiometric reagents. acs.orgjocpr.com
A significant aspect of green aryl iodide synthesis is the replacement of hazardous reagents with eco-friendly alternatives. mdpi.com For example, protocols have been developed that use inexpensive and readily available potassium iodide (KI) or molecular iodine (I₂) in combination with green oxidants like hydrogen peroxide (H₂O₂) or ammonium (B1175870) peroxodisulfate. organic-chemistry.orgacsgcipr.org Sodium percarbonate, a stable and inexpensive solid that releases H₂O₂, has also been employed as an eco-friendly oxidant for the iodination of various arenes. mdpi.orgnih.govmdpi.com These methods often allow reactions to be performed in greener solvents such as water, aqueous methanol, or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. organic-chemistry.orgbenthamdirect.comingentaconnect.com
Atom economy is another core principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.comnih.gov In the context of aryl iodide synthesis, this involves designing reactions that minimize the generation of stoichiometric byproducts. researchgate.net For instance, strategies involving the dual utilization of aryl groups in diaryliodonium salts for tandem arylation reactions represent a significant step toward improving atom economy. nih.govacs.org The development of catalytic systems, where a small amount of a substance can effect the transformation of large amounts of reactants, is fundamental to this goal. acs.org
The table below provides examples of iodination methods that incorporate green chemistry principles.
| Aromatic Substrate Type | Reagent System | Solvent | Green Principle(s) Demonstrated | Yield Range | Reference |
|---|---|---|---|---|---|
| Activated aromatics (phenols, anilines) | KI / (NH₄)₂S₂O₈ | Aqueous Methanol | Environmentally benign reagents, acid-free conditions. | Predominantly ortho-monoiodinated products | organic-chemistry.org |
| Various arenes | I₂ / Sodium Percarbonate | Acetic Acid/Ethyl Acetate | Eco-friendly oxidant, stable and cheap reagents. | 60-92% | mdpi.orgnih.gov |
| Reactive aromatics | I₂ / HIO₃ | PEG-400 | Green reaction medium, simple isolation. | Quantitative | benthamdirect.comingentaconnect.com |
| Dimethoxy/Trimethoxy-benzenes | I₂ / H₂O₂ | Water | Green oxidant, aqueous medium. | Good | acsgcipr.org |
Reactive Pathways and Transformational Chemistry of 1 Cyclopentyl 4 Iodobenzene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for forming new bonds at the site of the iodine atom in 1-cyclopentyl-4-iodobenzene. Palladium-catalyzed reactions are especially prominent, forming the basis for numerous C-C and C-heteroatom bond-forming methodologies. nih.govacs.org
These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds, enabling the connection of the 4-cyclopentylphenyl moiety to a wide variety of other organic fragments.
Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.comlibretexts.org It is widely used for synthesizing biaryl compounds.
Heck Reaction: In the Heck reaction, this compound is coupled with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.org The reaction typically employs a palladium catalyst and a base. wikipedia.org
Sonogashira Coupling: This method is used to form a C-C bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is characteristically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of this compound with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the high reactivity of the organozinc nucleophile. wikipedia.org
| Coupling Reaction | Nucleophilic Partner | Typical Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | Pd complex + Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene | Pd complex + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd complex + Cu(I) salt + Base | Aryl-Alkynyl |
| Negishi | Organozinc Reagent | Pd or Ni complex | Aryl-Alkyl, Aryl-Aryl, etc. |
In palladium-catalyzed cross-coupling reactions, the catalytic cycle generally begins with the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). nih.govlibretexts.org In this crucial step, this compound serves as the electrophile. The C-I bond is cleaved, and the palladium atom inserts itself to form a new organopalladium(II) complex, specifically (4-cyclopentylphenyl)palladium(II) iodide. libretexts.orgnih.gov
The general mechanism proceeds via three main stages:
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a square planar Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. nih.gov
Transmetalation (for Suzuki, Sonogashira, Negishi): The nucleophilic coupling partner (e.g., organoboron, organocopper, or organozinc) exchanges its organic group with the iodide on the palladium complex.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.org
The high reactivity of the C-I bond in this compound, compared to aryl bromides or chlorides, facilitates a more facile oxidative addition, often allowing for milder reaction conditions. wikipedia.org
Regioselectivity: For this compound, the regioselectivity of cross-coupling reactions is highly controlled. The reaction occurs exclusively at the carbon atom bonded to the iodine, as the C-I bond is the site of oxidative addition by the metal catalyst. The cyclopentyl group at the para-position does not direct the reaction but rather functions as a substituent on the final product. In cases of di-halogenated substrates, coupling typically occurs at the more reactive C-I bond over C-Br or C-Cl sites, allowing for selective transformations. wikipedia.orglibretexts.org
Stereoselectivity: The stereochemical outcome of these reactions is primarily dependent on the mechanism of the specific coupling and the nature of the nucleophilic partner.
In Heck reactions , the coupling of this compound with an alkene generally proceeds with high trans selectivity in the resulting substituted alkene product. organic-chemistry.org
In Suzuki-Miyaura couplings involving vinylboronic acids, the stereochemistry of the double bond in the boronic acid is typically retained in the final product. wikipedia.org
For couplings involving enantioenriched nucleophiles, the stereospecificity (retention or inversion of configuration) depends on the transmetalation pathway. nih.gov As this compound itself is achiral, it does not induce chirality, but it can be coupled with chiral partners where the preservation of stereochemistry is critical.
Beyond C-C bonds, this compound is a key substrate for forming bonds between the aromatic ring and heteroatoms like nitrogen and oxygen.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows this compound to be coupled with a wide range of primary and secondary amines to form N-(4-cyclopentylphenyl)amines. wikipedia.org The catalytic cycle is similar to C-C couplings, involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination. libretexts.orgnih.gov The use of aryl iodides like this compound is common due to their high reactivity. nih.gov
Chan-Lam Coupling: This reaction forms aryl-heteroatom bonds using a copper catalyst, which offers a valuable alternative to palladium-based methods. wikipedia.orgorganic-chemistry.org In a typical Chan-Lam reaction, an aryl boronic acid is coupled with an amine or alcohol. wikipedia.org While the classic reaction uses boronic acids, its principles extend to oxidative coupling processes where this compound can be a precursor in related copper-catalyzed C-N and C-O bond formations.
| Reaction | Heteroatom Source | Catalyst | Resulting Bond |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd complex + Base | Aryl-Nitrogen |
| Chan-Lam Coupling | Amine (R₂NH) or Alcohol (ROH) | Cu complex + Oxidant | Aryl-Nitrogen, Aryl-Oxygen |
Carbonylative couplings introduce a carbonyl group (C=O) into the product by carrying out the reaction under an atmosphere of carbon monoxide (CO). When this compound is used in a palladium-catalyzed coupling reaction with a suitable nucleophile under CO pressure, the CO molecule can insert into the (4-cyclopentylphenyl)-palladium bond formed after oxidative addition. Subsequent reaction with the nucleophile leads to the formation of ketones, amides, or esters containing the 4-cyclopentylphenyl moiety. For instance, a carbonylative Suzuki-Miyaura reaction with a boronic acid would yield a ketone. researchgate.net Similarly, aminocarbonylation with an amine would produce an amide. nih.gov
Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi Couplings)
Activation and Reactivity of the Aryl-Iodine Bond in Uncatalyzed and Organocatalyzed Processes
While transition metals are dominant, the C-I bond in this compound can also be activated through other means, providing greener and more sustainable alternatives to metal-based catalysis. nih.govacs.org
These activation strategies often transform the aryl iodide into a more reactive intermediate, such as an aryl radical, cation, anion, or a hypervalent iodine species. nih.govacs.org
Hypervalent Iodine Activation: The iodine atom in this compound can be oxidized to a higher valence state, such as in a diaryliodonium salt. nih.govacs.org These hypervalent iodine compounds are highly reactive electrophiles that can arylate a wide range of nucleophiles without the need for a transition metal catalyst. nih.gov
Base-Promoted Activation: In the presence of a strong base, aryl iodides can undergo reactions like C-H arylation or addition to unsaturated bonds, sometimes facilitated by organic catalysts. nih.govacs.org
Photochemical Activation: The C-I bond is relatively weak and can be cleaved by ultraviolet light to generate an aryl radical. This process can be made more efficient using an organic photocatalyst, enabling transition-metal-free C-C and C-heteroatom bond formation. nih.govacs.org
Halogen Bonding: The iodine atom of this compound can act as a halogen bond donor, forming a non-covalent interaction with a Lewis basic atom (halogen bond acceptor). nih.govresearchgate.net This interaction involves a region of positive electrostatic potential on the iodine atom known as a σ-hole. nih.gov While the cyclopentyl group is not strongly electron-withdrawing, this intrinsic property of the C-I bond can influence its reactivity and interactions in certain chemical environments, a phenomenon that can be probed using techniques like 13C-NMR spectroscopy. nih.gov
Hypervalent Iodine Chemistry and Related Transformations
Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than +1. princeton.edu These species, particularly λ3-iodanes (Iodine(III)) and λ5-iodanes (Iodine(V)), serve as powerful oxidizing agents and electrophiles, offering a green alternative to heavy metal reagents. princeton.eduresearchgate.net Their reactivity stems from the highly electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the aryl iodonio group, which is significantly greater than that of triflate. princeton.edu
The synthesis of hypervalent iodine intermediates from this compound begins with the oxidation of the iodine(I) atom. Common methods involve reacting the aryl iodide with oxidizing agents like peracetic acid or m-chloroperbenzoic acid (mCPBA) in the presence of appropriate ligands. For instance, oxidation in the presence of acetic acid would yield the corresponding (diacetoxyiodo)arene, a stable, often crystalline solid. princeton.edu
Once formed, these hypervalent intermediates exhibit diverse reactivity. The central iodine atom is susceptible to nucleophilic attack, initiating a sequence of reactions. λ3-iodanes of the type ArIL₂, where L is a heteroatom ligand, are common in oxidation reactions. The key to their reactivity is the favorable reduction of the hypervalent iodine back to its normal valency via reductive elimination. princeton.edu These reagents can mediate a wide range of transformations, including the oxidation of alcohols, cleavage of diols, and α-functionalization of ketones.
The general process for the generation of a λ3-iodane from an aryl iodide is depicted below:
| Reactant | Oxidizing System | Product (Hypervalent Intermediate) |
| Ar-I | Peracetic Acid / Acetic Anhydride | Ar-I(OAc)₂ |
| Ar-I | m-CPBA / TsOH·H₂O | Ar-I(OH)OTs (Koser's Reagent) |
| Ar-I | Cl₂ | Ar-ICl₂ |
This table illustrates general methods for the synthesis of hypervalent iodine reagents from aryl iodides (Ar-I) like this compound.
A fundamental aspect of hypervalent iodine chemistry is the process of ligand exchange, where a ligand attached to the iodine center is replaced by an external nucleophile. This step is crucial for subsequent bond-forming reactions. The mechanism can proceed through either an associative pathway, involving a higher-coordinate intermediate, or a dissociative pathway. nih.gov
Following ligand exchange, ligand coupling can occur. This process involves the formation of a new bond between two ligands attached to the iodine center, accompanied by the reductive elimination of the aryl iodide. core.ac.ukillinois.edu This reaction pathway is central to the use of hypervalent iodine reagents in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The coupling can occur between axial and equatorial ligands on the hypervalent iodine species. core.ac.ukscispace.com For example, a diaryliodonium salt, a type of λ3-iodane, can react with a nucleophile via ligand exchange and subsequent ligand coupling to form a new arylated product.
| Hypervalent Reagent | Nucleophile (Nu⁻) | Coupled Product | Leaving Group |
| [Ar-I⁺-Ar']X⁻ | R-COO⁻ | Ar-Nu / Ar'-Nu | Ar-I / Ar'-I |
| Ar-I(OAc)₂ | Enolate | α-Aryl Ketone | Ar-I |
| Ar-I(CN)₂ | R-H | R-CN | Ar-I |
This table provides conceptual examples of ligand coupling reactions mediated by hypervalent iodine reagents derived from aryl iodides (Ar-I).
Radical Processes and Photoinduced Electron Transfer Reactions
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. Photoinduced electron transfer (PET) is another pathway to initiate radical reactions. mdpi.comyoutube.com PET processes involve the transfer of an electron from a donor molecule to an acceptor molecule upon photoirradiation, generating radical ions that can undergo further reactions. mdpi.comyoutube.commdpi.com
In the context of this compound, it can act as a precursor to the 4-cyclopentylphenyl radical. This can be achieved through photolysis or by using radical initiators. mdpi.com Alternatively, under PET conditions, it can participate in reactions where it accepts an electron to form a radical anion, which then fragments to release an iodide ion and the corresponding aryl radical. This aryl radical can then engage in cyclization, addition, or other bond-forming reactions. amanote.com For instance, the irradiation of an iodoarene in the presence of an alkene can lead to the formation of an adduct through a proposed PET mechanism. mdpi.comdoaj.org
C-H Functionalization Strategies Utilizing Aryl Iodide Scaffolds
The functionalization of unactivated C–H bonds is a powerful strategy in organic synthesis. Aryl iodides like this compound can serve as scaffolds for directing the functionalization of specific C–H bonds within the molecule.
The iodine atom in an aryl iodide can be used to direct the functionalization of the C–H bonds at the ortho positions (the positions adjacent to the iodine-bearing carbon). While iodine itself is not a classical directing group, it can be converted into a directing group or participate in catalytic cycles that favor ortho-functionalization. For example, palladium-catalyzed reactions can proceed via an initial oxidative addition into the C–I bond, followed by steps that lead to functionalization at a nearby C–H bond. d-nb.info
More advanced strategies involve the use of a temporary directing group or a catalytic system, such as a Pd/Norbornene co-catalyzed reaction, to achieve ortho C–H functionalization of iodobenzene and its derivatives. chemrxiv.orgchemrxiv.orgresearchgate.net These methods allow for the introduction of a variety of functional groups, including alkyl, aryl, and amino groups, at the ortho position. d-nb.infochemrxiv.orgresearchgate.net For this compound, this would enable the synthesis of 1-cyclopentyl-2-functionalized-4-iodobenzene derivatives.
| Aryl Iodide Substrate | Catalytic System | Functionalizing Agent | Product Type |
| Iodobenzene | Pd(OAc)₂ / Norbornene | Alkyl Halide | ortho-Alkylated Iodobenzene |
| Iodobenzene | Pd(OAc)₂ / Ligand | Arylboronic Acid | ortho-Arylated Iodobenzene |
| N-Arylthiourea | Pd(OAc)₂ / Iodobenzene | (Intramolecular) | 2-Aminobenzothiazole |
This table illustrates general ortho-directed C-H functionalization reactions where aryl iodides are either the substrate or a key additive. d-nb.info
Functionalizing C–H bonds at positions remote from existing functional groups (meta and para positions) is a significant challenge in organic synthesis. nsf.gov For a substrate like this compound, this would involve targeting the C–H bonds at the meta-positions of the benzene (B151609) ring or even C–H bonds on the cyclopentyl group.
Strategies to achieve remote C–H activation often rely on the use of specially designed templates or directing groups that can position a catalyst in proximity to a specific remote C–H bond. These "U-shaped" templates bridge the reactive site and the target C–H bond, enabling site-selective functionalization through the formation of a large-ring metallacyclic intermediate. nsf.gov While direct remote C-H functionalization directed by the iodine atom itself is not common, the aryl iodide can be a part of a larger molecule where another functional group directs the remote activation. Another approach involves radical translocation, where a radical is generated at one position and then internally abstracts a hydrogen atom from a remote C–H bond, effectively transferring the radical to a new site for subsequent functionalization.
Cyclopentyl Moiety-Involved Rearrangements and Cyclization Reactions of this compound
The chemical behavior of this compound is dictated by the interplay between the cyclopentyl ring and the aryl iodide functionality. While the cyclopentyl group can undergo rearrangements typical of cycloalkanes, the aryl iodide can trigger intramolecular cyclization reactions. This section explores these potential reactive pathways.
Ring Expansion and Contraction Reactions of Cyclopentyl Systems
Ring expansion and contraction reactions of cycloalkanes are well-documented transformations that are typically driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.comwikipedia.org For the cyclopentyl moiety in this compound, such rearrangements would likely proceed through a carbocationic intermediate on the cyclopentyl ring or an adjacent exocyclic carbon.
One of the driving forces for ring expansion is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com For instance, a carbocation on a four-membered ring can rearrange to a five-membered ring. stackexchange.com Similarly, a five-membered ring can rearrange to a more stable six-membered ring. echemi.com The generally accepted order of carbocation stability is tertiary > secondary > primary. libretexts.org Therefore, if a primary or secondary carbocation can rearrange to a more stable secondary or tertiary carbocation, this transformation is often favored. libretexts.org
A classic example of a reaction that can induce such rearrangements is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt, which then rearranges with ring expansion to form a ketone. wikipedia.orgslideshare.net While this specific reaction is not directly applicable to this compound, it illustrates the general principle of carbocation-mediated ring expansion.
In the context of this compound, a hypothetical scenario for ring expansion could involve the formation of a carbocation on a carbon atom attached to the cyclopentyl ring. This could potentially be achieved through the elimination of a suitable leaving group. The subsequent rearrangement would involve the migration of a carbon-carbon bond from the ring to the carbocationic center, leading to an expanded ring.
Conversely, ring contraction of a cyclopentyl ring to a cyclobutyl or cyclopropylmethyl system is less common, as it would generally lead to an increase in ring strain. However, such reactions can occur under specific circumstances, often when facilitated by the formation of a particularly stable product or intermediate.
| Reaction Type | General Reactant | Conditions | Product | Driving Force |
| Ring Expansion | Cycloalkylcarbinyl system | Carbocation formation (e.g., from alcohol, amine) | Expanded cycloalkane | Relief of ring strain, formation of a more stable carbocation |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous acid | Ring-expanded ketone | Formation of a stable ketone, relief of ring strain |
| Ring Contraction | Cycloalkyl system | Carbocation formation | Contracted cycloalkane | Formation of a stabilized carbocation (e.g., cyclopropylmethyl) |
Intramolecular Cyclization Pathways Triggered by the Aryl Iodide Functionality
The aryl iodide group in this compound is a versatile functional group that can initiate a variety of intramolecular cyclization reactions, leading to the formation of polycyclic systems. These reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond between the aromatic ring and the cyclopentyl moiety.
Transition Metal-Catalyzed Cyclizations:
One of the most powerful methods for intramolecular cyclization is the intramolecular Heck reaction . organicreactions.orgwikipedia.org This palladium-catalyzed reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by intramolecular insertion of a C-H bond of the cyclopentyl ring and subsequent reductive elimination to form a new C-C bond and regenerate the catalyst. libretexts.org This can lead to the formation of fused or bridged ring systems. The success of the intramolecular Heck reaction is often dependent on the length of the tether between the aryl halide and the reacting C-H bond. chim.it
Another important class of reactions involves transition metal-catalyzed C-H activation. nih.govpsu.edu Catalysts based on palladium, rhodium, or other transition metals can directly activate a C-H bond on the cyclopentyl ring, which can then react with the aryl iodide to form a cyclized product. core.ac.uk
Radical Cyclizations:
The carbon-iodine bond in this compound can be homolytically cleaved to generate an aryl radical. This can be achieved through the use of radical initiators or via photochemical activation. researchgate.net The resulting aryl radical can then undergo an intramolecular cyclization by attacking a C-H bond on the cyclopentyl ring. thieme-connect.de These radical cyclizations are powerful tools for the formation of five- and six-membered rings. mdpi.com
Photochemical Cyclizations:
Ultraviolet irradiation can also be used to induce the cyclization of aryl iodides. researchgate.net This can proceed through either a radical pathway or, in some cases, an ionic mechanism. The specific pathway and the resulting product will depend on the reaction conditions and the substitution pattern of the molecule.
| Cyclization Type | Catalyst/Initiator | General Mechanism | Potential Product from this compound |
| Intramolecular Heck Reaction | Palladium(0) complex | Oxidative addition, intramolecular insertion, reductive elimination | Fused or bridged polycyclic aromatic hydrocarbon |
| C-H Activation/Cyclization | Transition metal catalyst (e.g., Pd, Rh) | Direct activation of a C-H bond on the cyclopentyl ring | Fused or bridged polycyclic aromatic hydrocarbon |
| Radical Cyclization | Radical initiator (e.g., AIBN) or photolysis | Formation of an aryl radical, intramolecular H-atom abstraction or addition | Fused or bridged polycyclic aromatic hydrocarbon |
| Photochemical Cyclization | UV light | Excitation of the aryl iodide, C-I bond cleavage | Fused or bridged polycyclic aromatic hydrocarbon |
Mechanistic Elucidation and Computational Organic Chemistry Studies
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are powerful tools for understanding the intricate details of chemical reactions at a molecular level. For 1-cyclopentyl-4-iodobenzene, such studies would provide invaluable insights into its reactivity.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be employed to map out the potential energy surfaces of its various possible reactions. This would involve calculating the energies of reactants, products, intermediates, and transition states, thereby elucidating the most favorable reaction pathways. However, no specific DFT studies on the reaction mechanisms of this compound have been found in the public domain.
Transition State Characterization and Activation Energy Landscapes
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry and energy of these fleeting structures. From this, the activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated. An activation energy landscape would provide a visual representation of the various energy barriers involved in the transformation of this compound. Unfortunately, there is no published data on the transition states or activation energy landscapes for reactions involving this specific compound.
Analysis of Electronic Structure and Orbital Interactions
The electronic structure of a molecule dictates its reactivity. An analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of this compound would reveal its nucleophilic and electrophilic sites. Understanding the interactions between these orbitals during a reaction provides a deeper understanding of the reaction mechanism. Such an analysis for this compound is not currently available in the scientific literature.
Kinetic and Spectroscopic Mechanistic Investigations
Experimental studies are crucial for validating computational predictions and providing real-world data on reaction dynamics.
Reaction Kinetics and Rate Law Determination
Kinetic studies involve measuring the rate at which a reaction proceeds under various conditions (e.g., concentration, temperature). From this data, a rate law can be determined, which is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. The rate law provides valuable clues about the reaction mechanism, such as the number of molecules involved in the rate-determining step. There are currently no published kinetic studies or determined rate laws for reactions of this compound.
In Situ Spectroscopic Monitoring of Reaction Intermediates
Many chemical reactions proceed through one or more transient intermediates. In situ spectroscopic techniques, such as UV-Vis, NMR, and IR spectroscopy, can be used to monitor the progress of a reaction in real-time and detect the presence of these short-lived species. The identification and characterization of reaction intermediates are key to piecing together the complete reaction mechanism. However, no spectroscopic studies focused on monitoring intermediates in reactions of this compound have been reported.
Isotopic Labeling Studies for Mechanistic Pathway Elucidation
While specific isotopic labeling studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles of such investigations can be effectively illustrated through analogous palladium-catalyzed cross-coupling reactions involving structurally similar aryl halides. Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. nih.govnih.gov By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D), chemists can track the fate of that atom in the products and intermediates. This methodology is particularly useful for determining the rate-determining step of a reaction through the measurement of kinetic isotope effects (KIEs).
A pertinent example that demonstrates this approach is the investigation of the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org Mechanistic studies on this reaction have utilized ¹³C kinetic isotope effects to probe the oxidative addition step, which is often proposed as the rate-determining step in the catalytic cycle. nih.govnih.gov
In a representative study, the intramolecular ¹³C kinetic isotope effects were measured for the Buchwald-Hartwig amination of various aryl halides. nih.gov The use of a symmetric reactant like 1,4-dibromobenzene (B42075) allows for an intramolecular comparison, simplifying the experimental setup. nih.gov The observed KIEs provide a measure of the extent to which the C-X (where X is a halogen) bond is broken in the transition state of the rate-determining step. A significant KIE (a value greater than 1) indicates that the bond to the isotopically labeled carbon is being broken in or before the rate-limiting step.
The findings from such studies on analogous aryl halides provide a framework for understanding the potential mechanistic pathways for reactions involving this compound. For instance, a significant ¹³C KIE at the carbon atom bonded to iodine would strongly suggest that the C-I bond cleavage during oxidative addition to the palladium catalyst is a critical part of the rate-determining step of the reaction.
The data presented in the following table summarizes the experimental and computationally predicted ¹³C KIEs for the oxidative addition step in the Buchwald-Hartwig amination of different aryl halides, catalyzed by a palladium-BINAP complex. This data illustrates how isotopic labeling can be used to support a proposed reaction mechanism where the oxidative addition of the aryl halide is the first irreversible and likely rate-determining step. nih.gov
| Aryl Halide (Ar-X) | Experimental 13C KIE | Predicted 13C KIE (Computational) | Conclusion on Rate-Determining Step |
|---|---|---|---|
| Aryl Bromide (Ar-Br) | 1.025 | 1.025 | Oxidative addition is the first irreversible and likely rate-determining step. |
| Aryl Chloride (Ar-Cl) | 1.038 | Not explicitly provided in the source | Oxidative addition is the first irreversible and likely rate-determining step. |
| Aryl Iodide (Ar-I) | ~1.000 | Not explicitly provided in the source | Oxidative addition is not the sole rate-determining step; other steps in the catalytic cycle may be rate-limiting. |
Advanced Spectroscopic Characterization Methodologies for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.
Multi-Dimensional NMR Techniques for Complex Structure Assignment
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the number and types of protons and carbons, complex molecules often exhibit overlapping signals that complicate direct assignment. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve these ambiguities by spreading the signals across two dimensions, revealing correlations between nuclei. researchgate.netyoutube.comsdsu.eduwikipedia.orgprinceton.edu
For 1-cyclopentyl-4-iodobenzene, a COSY experiment would reveal proton-proton couplings within the cyclopentyl ring and any potential long-range couplings between the cyclopentyl and aromatic protons. This allows for the unambiguous assignment of protons on adjacent carbons. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, providing a clear map of the C-H connectivity. This is particularly useful for assigning the carbons of the cyclopentyl ring and the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) |
| Hα | 3.0 - 3.2 | - | Hβ | Cα |
| Hβ | 1.9 - 2.1 | - | Hα, Hγ | Cβ |
| Hγ | 1.6 - 1.8 | - | Hβ | Cγ |
| H2/H6 | 7.0 - 7.2 | - | H3/H5 | C2/C6 |
| H3/H5 | 7.5 - 7.7 | - | H2/H6 | C3/C5 |
| Cα | - | 45 - 50 | - | Hα |
| Cβ | - | 34 - 38 | - | Hβ |
| Cγ | - | 25 - 28 | - | Hγ |
| C1 | - | 145 - 150 | - | - |
| C2/C6 | - | 130 - 135 | - | H2/H6 |
| C3/C5 | - | 137 - 142 | - | H3/H5 |
| C4 | - | 90 - 95 | - | - |
| Note: These are predicted values based on analogous compounds and computational models. Actual experimental values may vary. |
Dynamic NMR Spectroscopy for Conformational and Exchange Processes
The cyclopentyl ring is not planar and undergoes rapid conformational changes at room temperature, primarily through a process known as pseudorotation. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is an ideal tool for studying such dynamic processes. researchgate.netresearchgate.netnih.gov
At room temperature, the conformational interconversion of the cyclopentyl ring in this compound is fast on the NMR timescale, resulting in averaged signals for the cyclopentyl protons and carbons. As the temperature is lowered, this interconversion slows down. At a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial protons of the different conformations (e.g., envelope and twist) may be observed. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy for the ring inversion process. nih.govnih.gov This provides valuable insight into the flexibility of the cyclopentyl moiety and the energetic barriers associated with its conformational changes.
Heteronuclear NMR Applications (e.g., ¹⁹F, ¹²⁹Xe NMR)
While not directly applicable to this compound which lacks fluorine or xenon, the principles of heteronuclear NMR extend to other nuclei. For organoiodine compounds, ¹²⁷I NMR could theoretically be used, but its large quadrupole moment leads to very broad signals, limiting its practical application for structural elucidation of organic molecules. However, the presence of the iodine atom does influence the chemical shifts of the neighboring carbon atoms, which can be observed in the ¹³C NMR spectrum. This effect is useful for confirming the position of the iodine substituent on the benzene (B151609) ring.
Vibrational Spectroscopy (Infrared and Raman)
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different types of bonds and functional groups. For this compound, the FTIR spectrum would be characterized by several key regions.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (Cyclopentyl) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1450 | CH₂ bend | Cyclopentyl |
| 850 - 800 | C-H out-of-plane bend | para-disubstituted benzene |
| 600 - 500 | C-I stretch | Aryl iodide |
| Note: These are predicted values based on analogous compounds and computational models. Actual experimental values may vary. |
The C-H stretching vibrations of the aromatic and cyclopentyl groups appear at distinct frequencies. uobasrah.edu.iq The aromatic C=C stretching bands provide evidence for the benzene ring, while the CH₂ bending (scissoring) vibration is characteristic of the cyclopentyl ring. A strong absorption in the 850-800 cm⁻¹ region is indicative of the para-substitution pattern on the benzene ring. amazonaws.comspectroscopyonline.comspectra-analysis.com The C-I stretching vibration is expected at lower wavenumbers. researchgate.netresearchgate.net
Raman Spectroscopy for Molecular Vibrations and Bonding Characteristics
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would provide valuable information about the vibrations of the carbon skeleton and the C-I bond. youtube.com
The symmetric "ring breathing" mode of the para-substituted benzene ring, which involves the entire ring expanding and contracting, typically gives a strong signal in the Raman spectrum. The C-I stretching vibration is also often more intense in the Raman spectrum compared to the FTIR spectrum, making Raman spectroscopy a useful tool for studying this bond.
Table 3: Predicted Characteristic Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Feature |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (Cyclopentyl) |
| ~1600 | C=C stretch | Aromatic ring |
| ~1000 | Ring breathing | para-disubstituted benzene |
| 600 - 500 | C-I stretch | Aryl iodide |
| Note: These are predicted values based on analogous compounds and computational models. Actual experimental values may vary. |
By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in the confirmation of its structure and providing insights into the strength and nature of its chemical bonds.
Catalytic Roles and Applications in Methodological Development
Development of Novel Catalytic Systems and Ligand Effects
The efficiency and selectivity of cross-coupling reactions involving 1-cyclopentyl-4-iodobenzene are highly dependent on the design of the catalytic system, particularly the ligands coordinating to the metal center.
The development of sophisticated phosphine-based and N-heterocyclic carbene (NHC) ligands has revolutionized palladium-catalyzed cross-coupling reactions. These ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For a substrate like this compound, the choice of ligand can influence reaction rates, yields, and the tolerance of various functional groups. Bulky and electron-rich ligands, for example, can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles.
Emerging fields such as photocatalysis and electrocatalysis offer alternative, often milder, methods for chemical transformations. While the search results lack specific examples involving this compound, the principles of these technologies can be applied to its reactions.
In photocatalysis, light energy is used to drive chemical reactions. A photosensitizer absorbs light and can then engage in an energy or electron transfer process with a substrate like this compound, potentially leading to the formation of radical intermediates that can participate in coupling reactions.
Electrocatalysis utilizes an electric potential to drive reactions. In the context of this compound, an electrochemical approach could be used to generate the active catalytic species or to facilitate the key steps of a cross-coupling reaction under milder conditions than traditional thermal methods.
Asymmetric Catalysis and Stereochemical Control
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral catalysts that create a chiral environment, influencing the stereochemical outcome of a reaction. Similarly, diastereoselective synthesis focuses on the preferential formation of one diastereomer over others.
Despite the importance of these methodologies, a review of available data indicates that this compound has not been prominently featured as a key component in the development of new asymmetric or diastereoselective methods.
Enantioselective Transformations Guided by Chiral Catalysts
There is a lack of documented instances where this compound is employed as a ligand or a part of a chiral catalyst system to induce enantioselectivity. Research in this area typically focuses on the design of complex chiral ligands that coordinate with a metal center to create a highly effective asymmetric catalyst. The structure of this compound does not lend itself to the typical functionalities required for such catalytic activity.
Diastereoselective Synthesis Strategies
In the realm of diastereoselective synthesis, the substrate's existing stereocenters or the use of chiral auxiliaries often dictates the stereochemical outcome. While this compound could be a reactant in a synthesis that ultimately produces diastereomers, there is no evidence to suggest that the cyclopentyl or iodo-substituted phenyl moieties inherently direct the stereoselectivity of subsequent transformations in a predictable or widely studied manner.
Derivatization Strategies and Functionalization for Advanced Chemical Scaffolds
Selective Functional Group Interconversions from the Aryl Iodide
The aryl iodide moiety of 1-cyclopentyl-4-iodobenzene is a key functional group that can be selectively converted into a wide array of other functionalities through palladium-catalyzed cross-coupling reactions. The high reactivity of the C–I bond, compared to C–Br or C–Cl bonds, often allows these reactions to proceed under mild conditions. wikipedia.org This selectivity is crucial when other potentially reactive sites are present in the molecule.
Key transformations include:
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org It is a robust method for synthesizing biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups. The general scheme involves a palladium catalyst, a base, and a suitable solvent. libretexts.org
Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org The catalytic system consists of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org
Heck Reaction: This transformation involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species in the presence of a base. nih.gov It is particularly useful for the synthesis of styrenyl compounds.
These interconversions allow chemists to strategically replace the iodine atom with a diverse range of substituents, transforming the starting material into various advanced intermediates.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group/Motif |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Aryl-Aryl, Aryl-Alkyl, etc. |
| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | Aryl-Alkyne |
| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl-Amine |
| Heck Reaction | Alkene | C-C | Substituted Alkene (Styrenyl) |
Construction of Complex Molecular Architectures and Scaffolds
The functional group interconversions described above are instrumental in building complex molecular architectures from the this compound scaffold. By choosing appropriate coupling partners, intricate and multi-functionalized molecules can be assembled.
For instance, a Suzuki-Miyaura coupling reaction can be used to link the 4-cyclopentylphenyl moiety to another aromatic or heteroaromatic ring system, forming the core of a biaryl structure. wikipedia.org If the boronic acid partner contains additional functional groups, these can be carried into the new, larger molecule for subsequent reactions.
Similarly, the Sonogashira coupling provides a linear, rigid alkynyl linker to other molecular fragments. nih.gov This strategy is often employed in the synthesis of materials with specific electronic or photophysical properties. Buchwald-Hartwig amination allows for the introduction of complex amine-containing structures, including heterocycles, which are common motifs in biologically active compounds. wikipedia.org The Heck reaction can append vinyl groups that can then participate in further transformations like polymerization or cycloaddition reactions. wikipedia.org
Through sequential application of these coupling strategies, chemists can construct elaborate three-dimensional structures, using this compound as the initial anchoring point.
| Starting Scaffold | Reaction Type | Example Coupling Partner | Resulting Molecular Architecture |
|---|---|---|---|
| This compound | Suzuki-Miyaura | Pyridine-3-boronic acid | Biaryl scaffold (Cyclopentylphenyl-pyridine) |
| This compound | Sonogashira | Ethynyltrimethylsilane | Rigid linker scaffold (Cyclopentylphenyl-alkyne) |
| This compound | Buchwald-Hartwig | Morpholine | Scaffold with heterocyclic amine |
| This compound | Heck | n-Butyl acrylate | Extended conjugated system |
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules to explore new areas of chemical space. cam.ac.ukscispace.com this compound is an ideal starting point for DOS due to the versatile reactivity of its aryl iodide group.
A common DOS strategy is a "branching" pathway, where the common starting material is reacted with a diverse set of building blocks in parallel. cam.ac.uk Using the cross-coupling reactions discussed, one can take a single batch of this compound and divide it to react with:
A library of diverse boronic acids (Suzuki-Miyaura coupling).
A library of diverse terminal alkynes (Sonogashira coupling).
A library of diverse primary and secondary amines (Buchwald-Hartwig amination).
A library of diverse alkenes (Heck reaction).
This parallel synthesis approach can rapidly generate a large collection of unique compounds, all retaining the core 4-cyclopentylphenyl substructure but varying significantly in the functional group attached at the 4-position. This strategy allows for the efficient production of libraries with high skeletal and substituent diversity, which can then be screened for novel biological activities or material properties. semanticscholar.org
| Core Scaffold | Diversification Reaction | Library of Reagents | Resulting Library Feature |
|---|---|---|---|
| This compound | Suzuki-Miyaura | Various aryl/heteroaryl boronic acids | Diverse biaryl and heteroaryl compounds |
| This compound | Sonogashira | Various functionalized alkynes | Diverse aryl-alkyne conjugates |
| This compound | Buchwald-Hartwig | Various primary/secondary/heterocyclic amines | Diverse collection of aryl amines |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemists approach synthesis and process development. For a molecule like 1-cyclopentyl-4-iodobenzene, these technologies offer significant potential.
Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes of subjecting this compound to various reagents and conditions. This can accelerate the discovery of new transformations and optimize yields for known reactions, such as cross-coupling processes. For instance, ML models can predict the optimal ligand, base, and solvent combination for a Suzuki or Buchwald-Hartwig coupling involving this specific substrate, minimizing the need for extensive empirical screening.
Optimization of Reaction Conditions: Machine learning models can analyze complex, multi-dimensional reaction spaces to identify the optimal parameters (e.g., temperature, concentration, catalyst loading) for the synthesis and subsequent reactions of this compound. This data-driven approach can lead to higher efficiency, reduced waste, and lower costs.
Mechanism Elucidation: AI can assist in elucidating reaction mechanisms by analyzing kinetic data and computational results, providing deeper insights into the transformations involving this compound.
Interactive Data Table: Potential AI/ML Applications for this compound
| AI/ML Application | Potential Impact on Research with this compound |
| Retrosynthesis Planning | Suggesting novel and efficient synthetic routes to complex molecules using this compound as a building block. |
| Catalyst and Ligand Selection | Predicting the best-performing catalysts for cross-coupling reactions, reducing experimental effort. |
| Yield Prediction | Estimating the yield of a reaction before it is run in the lab, aiding in experimental design. |
| Impurity Identification | Predicting potential side products in the synthesis and reactions of the compound. |
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The carbon-iodine bond in this compound is a key site for chemical manipulation. While traditional cross-coupling reactions are well-established, future research will likely focus on new ways to activate this and other bonds in the molecule.
Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to hypervalent iodine compounds, which are versatile reagents in their own right. Research into the synthesis and reactivity of hypervalent iodine derivatives of this compound could open up new avenues for functionalization.
Photoredox and Electrocatalysis: These emerging fields offer new strategies for activating the C-I bond under mild conditions. Light or electricity can be used to generate reactive intermediates from this compound, enabling transformations that are not possible with traditional thermal methods.
C-H Bond Activation: In addition to the reactive C-I bond, the cyclopentyl and aromatic C-H bonds represent opportunities for direct functionalization. Developing selective methods for C-H activation would provide more direct routes to complex derivatives of this compound, avoiding the need for pre-functionalized starting materials.
Development of Next-Generation Sustainable and Environmentally Benign Methodologies
There is a strong drive in the chemical industry to develop greener and more sustainable synthetic methods. Research involving this compound will be influenced by these principles.
Greener Solvents: Future syntheses and reactions involving this compound will likely move away from traditional volatile organic solvents towards more sustainable alternatives such as water, bio-based solvents, or ionic liquids.
Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst for cross-coupling reactions of aryl iodides, its high cost and toxicity are concerns. Research into the use of more abundant and less toxic metals like iron, copper, and nickel for these transformations is a major area of interest.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of flow-based methods for the synthesis and use of this compound could lead to more efficient and scalable processes.
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Future research will focus on developing reactions of this compound that have high atom economy, minimizing the generation of waste.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopentyl-4-iodobenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of iodobenzene derivatives often involves halogenation or cross-coupling reactions. For this compound, a plausible route includes cyclopentylation via Friedel-Crafts alkylation followed by iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to assess intermediate purity . Adjusting stoichiometry (e.g., iodine equivalents) and temperature (e.g., 60–80°C) can mitigate byproduct formation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm cyclopentyl C-H environments and aromatic substitution patterns.
- Mass spectrometry (MS) for molecular ion validation (expected m/z ~288.04 for C₁₁H₁₃I).
- Elemental analysis to verify stoichiometric ratios (C, H, I).
Purity assessment via melting point (if crystalline) or GC-MS is recommended, with deviations >2% requiring recrystallization or column chromatography .
Advanced Research Questions
Q. How can sublimation thermodynamics of this compound be experimentally determined, and what errors arise in vapor pressure measurements?
- Methodological Answer : Use diaphragm manometry or torsion mass-loss effusion to measure vapor pressure across temperatures (e.g., 25–100°C). For crystalline samples, the sublimation enthalpy (ΔcrgHm°) can be derived via the Clausius-Clapeyron equation. Systematic errors (~0.4 kJ·mol⁻¹) may stem from temperature gradients or non-equilibrium conditions, while random errors (~40 J·mol⁻¹) arise from instrument calibration. Compare results with analogous compounds (e.g., 1-chloro-4-iodobenzene ΔcrgHm° = 71.86 kJ·mol⁻¹) to validate methodology .
Q. What strategies resolve contradictions in spectroscopic data for iodinated aromatic compounds like this compound?
- Methodological Answer : Contradictions in NMR/IR data often arise from solvent effects, isotopic impurities, or conformational isomerism. For example, cyclopentyl ring puckering may split signals in ¹H NMR. Mitigate by:
- Using deuterated solvents (e.g., CDCl₃) to eliminate solvent shifts.
- Performing variable-temperature NMR to assess dynamic effects.
- Cross-referencing with computational models (DFT or MD simulations) to predict spectral patterns .
Q. How can researchers design experiments to study the steric and electronic effects of the cyclopentyl group in substitution reactions?
- Methodological Answer : Conduct competitive kinetic studies using nucleophiles (e.g., NaSPh) under controlled conditions (e.g., THF, 25°C). Compare reaction rates of this compound with unsubstituted 4-iodobenzene. Steric effects are quantified via Hammett plots (σ values), while electronic effects are analyzed using IR carbonyl stretching frequencies (if applicable) or DFT-calculated charge densities .
Data Analysis and Validation
Q. What statistical approaches are suitable for assessing reproducibility in thermodynamic datasets for iodobenzene derivatives?
- Methodological Answer : Apply error-propagation analysis to sublimation entropy (ΔcrgSm°) and Gibbs free energy (ΔcrgGm°). Use Grubbs’ test to identify outliers in replicate measurements. For datasets with high variance (e.g., ΔcrgCp,m° ±25 J·K⁻¹·mol⁻¹), employ weighted least-squares regression to refine thermodynamic parameters .
Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses?
- Methodological Answer : Adhere to IUPAC guidelines:
- Report solvent purity, catalyst loading, and reaction times.
- Include failure cases (e.g., failed coupling attempts) to guide troubleshooting.
- Deposit raw spectra and crystallographic data (if available) in supplementary materials, citing persistent identifiers (e.g., DOI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
